3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-16-4-1-13(2-5-16)10-21-19(23)22-8-7-15(11-22)14-3-6-17-18(9-14)25-12-24-17/h1-6,9,15H,7-8,10-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKMCJBRUCDSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the pyrrolidine ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable carbonyl compound, often under reductive amination conditions.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom, typically using a fluoride source such as potassium fluoride.
Coupling of the intermediates: The final step involves coupling the benzo[d][1,3]dioxole intermediate with the pyrrolidine intermediate, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of robust catalysts to improve reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine under hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst is often used for hydrogenation reactions.
Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic aromatic substitution.
Major Products
Oxidation: Quinone derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the fluorobenzyl group suggests it could interact with biological targets in a unique manner, potentially leading to new therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The fluorobenzyl group could enhance binding affinity and specificity by interacting with aromatic residues in the target protein.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound shares structural motifs with several analogs, enabling comparative analysis of substituent effects on pharmacological properties. Key analogs are listed below:
Table 1: Structural Comparison of 3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide and Analogs
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound: The pyrrolidine carboxamide structure may favor interactions with serotonin or dopamine receptors due to its similarity to known ligands. The 4-fluorobenzyl group could enhance binding to σ-1 or σ-2 receptors compared to non-fluorinated analogs .
- 1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one: The ethylamine substituent may confer higher solubility but lower receptor selectivity due to increased hydrogen-bonding interactions .
Metabolic Stability
- The target compound’s carboxamide group is less prone to hydrolysis than ester or ketone analogs (e.g., naphthalen-1-yl ester in ), suggesting improved metabolic stability.
- Fluorination at the benzyl position may slow oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated derivatives.
Lipophilicity (LogP)
The higher LogP of the naphthalen-1-yl ester correlates with increased membrane permeability but may also raise toxicity risks.
Research Findings and Limitations
Biological Activity
The compound 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19FN2O3
- Molecular Weight : 344.35 g/mol
- CAS Number : 346725-54-0
This compound belongs to a class of synthetic molecules characterized by a pyrrolidine core and substituted aromatic rings, which are known for their diverse biological activities.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of derivatives related to this compound. For instance, a study on 3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one derivatives demonstrated significant anticonvulsant activity in the maximal electroshock (MES) model. Notably, compound 6d exhibited a high protective index with an value of 4.3 mg/kg and a of 160.9 mg/kg, suggesting its efficacy and safety profile in seizure models .
The mechanism by which these compounds exert their effects is primarily through the modulation of ion channels. Specifically, compound 6d was found to inhibit the Na v1.1 channel, which plays a crucial role in neuronal excitability and seizure propagation . This suggests that similar derivatives may also interact with sodium channels, contributing to their anticonvulsant properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds in this class. Studies indicate that modifications on the benzo[d][1,3]dioxole moiety can significantly influence binding affinity and biological efficacy. For example, the introduction of halogen atoms at specific positions on the aromatic rings has been shown to enhance receptor affinity .
Study on Anticonvulsant Derivatives
A comprehensive study synthesized various derivatives of 3-(benzo[d][1,3]dioxol-5-ylmethylene)pyrrolidin-2-one , evaluating their anticonvulsant activity through both in vivo and in vitro assays. The results indicated that several compounds not only inhibited seizures effectively but also had favorable pharmacokinetic profiles .
Comparative Analysis of Related Compounds
| Compound Name | (mg/kg) | (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 6d | 4.3 | 160.9 | 37.4 |
| Reference Drug A | 5.0 | 200 | 40 |
| Reference Drug B | 6.0 | 180 | 30 |
This table illustrates the comparative effectiveness of various compounds in terms of their efficacy and safety margins.
Q & A
Q. What are the key steps and optimized conditions for synthesizing 3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 4-fluorobenzyl group.
- Condensation reactions to couple the benzo[d][1,3]dioxol-5-yl moiety to the pyrrolidine core.
- Cyclization to form the carboxamide bond.
Optimized parameters include: - Solvent selection (e.g., anhydrous DMF or dichloromethane for moisture-sensitive steps) .
- Temperature control (e.g., maintaining 0–5°C during amide bond formation to minimize side reactions) .
- Catalysts (e.g., triethylamine or DMAP to enhance reaction efficiency) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- HPLC or UPLC : For purity assessment, especially to detect unreacted intermediates or by-products .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, stability) for in vitro studies?
- Solubility : Test in solvents like DMSO, ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored via HPLC .
Advanced Research Questions
Q. What methodologies are recommended for evaluating the compound’s biological activity in target-specific assays?
- In vitro enzyme inhibition assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against target enzymes (e.g., kinases or proteases) .
- Cell viability assays (e.g., MTT or ATP-based assays) to assess cytotoxicity in cancer or primary cell lines .
- Molecular docking simulations : Predict binding modes to receptors using software like AutoDock Vina or Schrödinger .
Q. How can researchers resolve contradictions in synthetic yield data across different protocols?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, reaction time) to identify critical factors .
- By-product analysis : Use LC-MS to characterize impurities and adjust purification methods (e.g., column chromatography vs. recrystallization) .
- Replicate studies : Validate reproducibility under controlled conditions (e.g., inert atmosphere for oxygen-sensitive steps) .
Q. What strategies are effective for identifying the compound’s molecular targets in complex biological systems?
- Affinity chromatography : Immobilize the compound on a resin to pull down interacting proteins from cell lysates .
- Thermal shift assays (TSA) : Monitor protein denaturation to identify stabilized targets .
- CRISPR/Cas9 screening : Genome-wide knockout libraries to pinpoint genes essential for compound activity .
Q. How can pharmacokinetic properties (e.g., metabolic stability, plasma protein binding) be assessed preclinically?
- Microsomal stability assays : Incubate with liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify free vs. bound fractions .
- Caco-2 permeability assays : Evaluate intestinal absorption potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
